Chemical structure and properties of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
Chemical structure and properties of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
An In-Depth Technical Guide to Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate: Structure, Properties, and Synthesis
Foreword
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity for hydrogen bonding.[1] Derivatives of this heterocycle are integral to a wide array of therapeutic agents, demonstrating activities that span antimicrobial, anti-inflammatory, and anticancer applications.[2] This guide provides a detailed examination of a specific analogue, Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, offering insights into its chemical architecture, physicochemical characteristics, and a proposed synthetic pathway. This document is intended for researchers and professionals in the field of drug discovery and development, aiming to provide a comprehensive technical resource.
Chemical Structure and Physicochemical Properties
The molecule, Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, is characterized by a central 1,3,4-thiadiazole ring. This five-membered aromatic ring contains one sulfur and two nitrogen atoms.[1] It is substituted at the 5-position with a 3-methylphenyl group and at the 2-position with an ethyl carboxylate group. The electron-withdrawing nature of the 1,3,4-thiadiazole ring is known to influence the electronic properties of its substituents.[3]
Table 1: Physicochemical Properties of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂S | Calculated |
| Molecular Weight | 248.30 g/mol | Calculated |
| LogP | ~2.5 - 3.5 | Estimated |
| Topological Polar Surface Area (TPSA) | ~78.1 Ų | Estimated[4] |
| Appearance | Likely a solid or crystalline substance | Inferred[5] |
| Solubility | Expected to be soluble in polar organic solvents | Inferred[3][5] |
Proposed Synthesis
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established area of heterocyclic chemistry.[6] A common and effective method involves the cyclization of thiosemicarbazide derivatives.[7][8] The proposed synthesis for Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate follows a logical, multi-step pathway, beginning with the formation of a key thiosemicarbazide intermediate.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 1-(3-methylbenzoyl)thiosemicarbazide
-
To a solution of 3-methylbenzoyl chloride in a suitable organic solvent (e.g., tetrahydrofuran), add an equimolar amount of potassium thiocyanate.
-
Stir the mixture at room temperature to form 3-methylbenzoyl isothiocyanate in situ.
-
Slowly add a solution of hydrazine hydrate to the reaction mixture.
-
Continue stirring until the reaction is complete, as monitored by thin-layer chromatography (TLC).[9]
-
The resulting precipitate, 1-(3-methylbenzoyl)thiosemicarbazide, is then filtered, washed, and dried.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
-
The 1-(3-methylbenzoyl)thiosemicarbazide intermediate is then cyclized. This is typically achieved by heating in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[7]
-
The reaction mixture is heated under reflux until completion.
-
Upon cooling, the mixture is poured onto crushed ice to precipitate the 5-(3-methylphenyl)-1,3,4-thiadiazole-2-thiol.
Step 3: Esterification to Yield the Final Product
-
The thiol intermediate is then converted to the final ethyl carboxylate. This can be achieved through various standard esterification methods. One approach involves reaction with ethyl chloroacetate in the presence of a base.
-
Alternatively, the thiol can be oxidized to a sulfonyl chloride followed by reaction with ethanol.[9]
-
The final product, Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate, is then purified using techniques such as recrystallization or column chromatography.
Caption: Proposed synthetic workflow for Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate.
Spectroscopic Characterization
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Based on the extensive literature for 1,3,4-thiadiazole derivatives, the expected spectral data are outlined below.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the phenyl ring (a singlet), and the aromatic protons of the 3-methylphenyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region, influenced by the electron-withdrawing nature of the thiadiazole ring.[3]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the two carbons of the 1,3,4-thiadiazole ring, typically in the range of δ 155-170 ppm.[3][11] The carbonyl carbon of the ester would also be found in the downfield region. Signals for the carbons of the ethyl and 3-methylphenyl groups would appear at their expected chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum would provide valuable information about the functional groups present. Key absorption bands would include:
-
C=O stretching of the ester group (~1700-1750 cm⁻¹).
-
C=N stretching of the thiadiazole ring (~1600 cm⁻¹).[7]
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would confirm the molecular formula. Fragmentation would likely involve the loss of the ethyl ester group and cleavage of the thiadiazole ring.[3]
Caption: Analytical workflow for the structural characterization of the target compound.
Potential Biological Activities and Applications
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[12] While the specific biological profile of Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate has not been reported, it is plausible that it could exhibit activities similar to other compounds in its class.
-
Anticancer Activity: Many 5-aryl-1,3,4-thiadiazole derivatives have demonstrated potent anticancer properties.[2][13][14] The presence of the 3-methylphenyl group could influence the compound's interaction with biological targets.
-
Antimicrobial Activity: The 1,3,4-thiadiazole ring is a common feature in antimicrobial agents. The overall lipophilicity and electronic properties of the molecule would play a crucial role in its potential antibacterial or antifungal efficacy.
-
Enzyme Inhibition: Certain 1,3,4-thiadiazole derivatives are known to be effective enzyme inhibitors, for example, of carbonic anhydrase.[9]
Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the biological activity and therapeutic potential of this specific compound.
Caption: Potential biological activities and applications of the target compound.
Conclusion
Ethyl 5-(3-methylphenyl)-1,3,4-thiadiazole-2-carboxylate represents an interesting, yet underexplored, member of the vast 1,3,4-thiadiazole family. Based on the established chemistry of this heterocyclic system, a reliable synthetic route can be proposed, and its structural features can be confidently predicted. The wealth of data on related compounds suggests that it holds promise for further investigation as a potential therapeutic agent. This guide serves as a foundational resource to stimulate and support future research into this and other novel 1,3,4-thiadiazole derivatives.
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- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
- Camí, G. E., Ramírez de Arellano, M. del C., Fustero, S., & Pedregosa, J. C. (2006). Synthesis, growth and characterization of new 1,3,4-thiadiazole-5-(n-substituted)-sulfonamides cristals. Journal of the Argentine Chemical Society, 94(4-6), 95-108.
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